molecular formula C6H13NO3 B11764047 2-Methoxyethyl prop-2-enoate amine

2-Methoxyethyl prop-2-enoate amine

Cat. No.: B11764047
M. Wt: 147.17 g/mol
InChI Key: XFWBEPQWJOTIHP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Methoxyethyl prop-2-enoate amine involves several steps. One common method includes the reaction of 2-methoxyethanol with acrylic acid in the presence of a catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion . Another method involves the esterification of 2-methoxyethanol with acryloyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process typically includes the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to accelerate the esterification reaction . The final product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl prop-2-enoate amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methoxyethyl prop-2-enoate amine involves its ability to undergo polymerization and form cross-linked networks. This property is particularly useful in the production of adhesives and coatings. The compound can also interact with various molecular targets through hydrogen bonding and van der Waals interactions, which contribute to its adhesive properties .

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

azane;2-methoxyethyl prop-2-enoate

InChI

InChI=1S/C6H10O3.H3N/c1-3-6(7)9-5-4-8-2;/h3H,1,4-5H2,2H3;1H3

InChI Key

XFWBEPQWJOTIHP-UHFFFAOYSA-N

Canonical SMILES

COCCOC(=O)C=C.N

Origin of Product

United States

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